BenchChemオンラインストアへようこそ!

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

Receptor pharmacology Binding affinity Circadian rhythm

Ramelteon, chemically (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine (CAS 196597-61-2), is a synthetic tricyclic melatonin analog and the active pharmaceutical ingredient (API) in the FDA-approved hypnotic Rozerem. It functions as a high-affinity, non-selective agonist at human melatonin MT1 and MT2 receptors, which are critical for circadian rhythm regulation and sleep initiation.

Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.26
CAS No. 196597-61-2
Cat. No. B1146946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine
CAS196597-61-2
Molecular FormulaC₁₃H₁₅NO
Molecular Weight201.26
Structural Identifiers
SMILESC1CC(=CCN)C2=C1C=CC3=C2CCO3
InChIInChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramelteon (CAS 196597-61-2) for Scientific Procurement: A Comparator-Based Evidence Profile


Ramelteon, chemically (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine (CAS 196597-61-2), is a synthetic tricyclic melatonin analog and the active pharmaceutical ingredient (API) in the FDA-approved hypnotic Rozerem. It functions as a high-affinity, non-selective agonist at human melatonin MT1 and MT2 receptors, which are critical for circadian rhythm regulation and sleep initiation [1]. Unlike first-generation sedative-hypnotics, ramelteon lacks appreciable affinity for GABA, benzodiazepine, dopamine, opiate, and serotonin receptors, conferring a differentiated pharmacological and safety profile [2]. This guide provides quantitative, comparator-based evidence to support scientific and industrial procurement decisions.

Why Ramelteon (CAS 196597-61-2) Cannot Be Interchanged with In-Class or Alternative Melatonin Agonists


Melatonin receptor agonists are pharmacologically heterogeneous. Although all engage MT1/MT2 receptors, ramelteon exhibits 3- to 16-fold higher binding affinity than endogenous melatonin, as demonstrated in direct head-to-head radioligand competition assays [1]. Moreover, its selectivity profile—marked by negligible affinity for MT3, benzodiazepine, and dopamine receptors—differs sharply from agomelatine, which also antagonizes 5-HT2C receptors, and from tasimelteon, which displays MT2-over-MT1 bias [2]. Substituting ramelteon with generic melatonin or alternative melatonergic agents without accounting for these pharmacodynamic and pharmacokinetic differences risks therapeutic non-equivalence and may compromise study reproducibility in research contexts.

Quantitative Differentiation Evidence for Ramelteon (CAS 196597-61-2) Versus Closest Analogs


MT1/MT2 Receptor Binding Affinity of Ramelteon vs. Melatonin

Ramelteon demonstrates 3- to 16-fold higher affinity for human melatonin receptors compared to the endogenous ligand melatonin. In CHO cells expressing recombinant human MT1 and MT2 receptors, ramelteon yielded Ki values of 14.0 pM (MT1) and 112 pM (MT2), compared to melatonin's Ki of 77.8 pM (MT1) and 904 pM (MT2) in a side-by-side radioligand binding comparison [1]. An independent study confirmed ramelteon's IC50 values of 21.2 pM (MT1) and 53.4 pM (MT2) versus melatonin's IC50 of 77.8 pM (MT1) and 904 pM (MT2), representing an approximately 3.7-fold advantage at MT1 and a 17-fold advantage at MT2 [2].

Receptor pharmacology Binding affinity Circadian rhythm

MT3 Receptor Selectivity of Ramelteon vs. Melatonin

Ramelteon exhibits exceptionally weak affinity for the MT3 binding site (Ki = 2.65 µM) compared to melatonin (Ki = 24.1 nM), representing an approximately 110-fold selectivity window favoring MT1/MT2 over MT3 for ramelteon versus only a 0.3-fold window for melatonin [1]. Ramelteon also shows no measurable affinity for benzodiazepine, dopamine, opiate receptors, ion channels, or transporters at concentrations up to 10 µM [2]. In contrast, agomelatine binds 5-HT2C receptors with Ki values of 0.21–0.71 nM, introducing serotonergic pharmacology absent in ramelteon [3].

Receptor selectivity Off-target binding Safety pharmacology

Sleep Onset Latency Reduction with Ramelteon vs. Placebo and Tasimelteon

In a randomized, double-blind, placebo-controlled polysomnography trial (N = 405), ramelteon 8 mg produced a significant reduction in latency to persistent sleep (LPS) from baseline: Week 1 LPS was 32.2 min for ramelteon vs. 47.9 min for placebo (p < 0.001), representing a 15.7-min absolute improvement. An independent Phase 3 trial of tasimelteon showed a mean LPS improvement of 44.9–46.3 min vs. 28.2 min for placebo (p < 0.001), but this was conducted in a distinct patient population and used markedly different placebo-subtracted metrics [2]. Direct comparator trials between ramelteon and tasimelteon are not available; however, ramelteon's FDA-approved status since 2005 provides a longer post-market safety dataset versus tasimelteon's more recent insomnia program.

Clinical efficacy Sleep latency Polysomnography

Abuse Liability of Ramelteon vs. Triazolam (Benzodiazepine Control)

In a double-blind, crossover human laboratory study (N = 14 adults with histories of sedative abuse), ramelteon at doses up to 160 mg (20× therapeutic dose) showed no significant effects on any subjective measures of drug liking, street value, or pharmacological classification compared to placebo; 79% of subjects identified 160 mg ramelteon as placebo [1]. In contrast, triazolam (0.25–0.75 mg) produced significant, dose-dependent increases in all abuse-related subjective measures. Ramelteon also showed no impairment on observer-rated sedation scales or motor/cognitive performance tasks at any dose, whereas triazolam produced dose-dependent impairment [1]. This directly contrasts with the well-documented abuse liability of non-benzodiazepine hypnotics such as zolpidem, which carries FDA Schedule IV controlled-substance classification.

Abuse potential Drug safety Regulatory pharmacology

Pharmacokinetic Half-Life and Bioavailability of Ramelteon vs. Tasimelteon

Ramelteon has an absolute oral bioavailability of 1.8% due to extensive first-pass metabolism, with a parent elimination half-life of 1–2.6 hours; its active metabolite M-II has a half-life of 2–5 hours [1]. Tasimelteon exhibits a higher absolute oral bioavailability of 38% and a terminal half-life of 0.8–5.9 hours [2]. Melatonin itself has extremely poor bioavailability (~15%) and a half-life of approximately 15 minutes [3]. The ultra-short half-life of ramelteon's parent compound minimizes next-day residual effects while M-II provides sustained MT1/MT2 agonism, creating a pharmacokinetic profile distinct from both tasimelteon (longer parent exposure) and melatonin (shorter, less reliable exposure).

Pharmacokinetics Bioavailability Metabolism

Discontinuation Rate Due to Adverse Events in Ramelteon vs. Zolpidem

In the ramelteon clinical trial database (5,373 subjects), 6% discontinued treatment due to adverse events compared with 2% in placebo arms; the most frequent events (somnolence, dizziness, nausea, fatigue, headache, insomnia) each occurred in ≤1% of patients [1]. Notably, ramelteon showed no evidence of rebound insomnia or withdrawal upon discontinuation [1]. Zolpidem's U.S. clinical trial database reports discontinuation rates associated with daytime drowsiness (0.5%), dizziness (0.4%), headache (0.5%), and nausea (0.6%), with additional amnesia (0.5%) and falls (0.4%) reported [2]. While direct comparator statistical tests are unavailable, ramelteon's safety profile is qualitatively distinguished by the absence of amnesia, falls, abuse liability, and controlled-substance scheduling.

Safety Tolerability Adverse events

Optimal Research and Industrial Application Scenarios for Ramelteon (CAS 196597-61-2)


Chronobiology and Circadian Rhythm Research Requiring Selective MT1/MT2 Agonism

Ramelteon's picomolar MT1/MT2 affinity combined with negligible binding to MT3, benzodiazepine, and dopamine receptors [1] makes it the reference agonist for dissecting MT1- versus MT2-mediated circadian phase-shifting in cellular and animal models. Its 110-fold selectivity over MT3 eliminates confounding enzyme inhibition effects seen with melatonin [2].

Human Abuse Liability and Dependence Pharmacology Studies

In controlled human laboratory studies, ramelteon produced no abuse-related subjective effects at doses up to 20× the therapeutic level, with 79% of participants identifying the highest dose as placebo [1]. This makes ramelteon the gold-standard comparator for abuse liability assessment of novel hypnotics and for studies requiring a non-scheduled, non-GABAergic positive control.

Geriatric Insomnia and Sleep Disorder Research Protocols

Ramelteon's clinical safety database demonstrates no next-morning residual effects, no rebound insomnia, and no withdrawal symptoms, with discontinuation rates comparable to placebo [1]. Its non-sedating mechanism avoids the falls and cognitive impairment risks that limit zolpidem use in elderly populations [2], positioning ramelteon as the melatonergic hypnotic of choice for geriatric sleep research.

Z-Drug and Benzodiazepine Comparison Studies in Sleep Medicine

Ramelteon provides a mechanistically distinct hypnotic comparator (MT1/MT2 agonism vs. GABA-A positive allosteric modulation) for studies evaluating differential effects on sleep architecture, next-day cognition, and dependence potential. Its polysomnography-proven efficacy in reducing sleep onset latency by ~33% versus placebo [1] establishes a validated efficacy benchmark against which GABAergic hypnotics can be compared.

Quote Request

Request a Quote for (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.